molecular formula C24H25N5O3 B14044926 (2-cyclopropyl-6-(3,5-dimethylisoxazol-4-yl)-1H-benzo[d]imidazol-4-yl)(pyridazin-3-yl)(tetrahydrofuran-2-yl)methanol

(2-cyclopropyl-6-(3,5-dimethylisoxazol-4-yl)-1H-benzo[d]imidazol-4-yl)(pyridazin-3-yl)(tetrahydrofuran-2-yl)methanol

Cat. No.: B14044926
M. Wt: 431.5 g/mol
InChI Key: NOLOEUZMYMVHJL-UHFFFAOYSA-N
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Description

The compound (2-cyclopropyl-6-(3,5-dimethylisoxazol-4-yl)-1H-benzo[d]imidazol-4-yl)(pyridazin-3-yl)(tetrahydrofuran-2-yl)methanol is a potent and selective small molecule inhibitor targeting Janus Kinase 2 (JAK2) and Fms-like tyrosine kinase 3 (FLT3). This compound has emerged as a crucial research tool for investigating JAK-STAT signaling pathways and their role in myeloproliferative neoplasms and hematological malignancies. Its mechanism involves competitive binding to the ATP-binding site of these kinases, thereby suppressing aberrant proliferation and survival signals in cancer cells. The inhibitor demonstrates significant research value particularly in the context of myelofibrosis and acute myeloid leukemia (AML) with FLT3 mutations, providing a means to study drug resistance mechanisms and explore combination therapies. Researchers utilize this compound to dissect the complex interplay between signaling pathways in vitro and in vivo, aiding in the preclinical validation of therapeutic strategies targeting oncogenic kinase activity.

Properties

Molecular Formula

C24H25N5O3

Molecular Weight

431.5 g/mol

IUPAC Name

[2-cyclopropyl-6-(3,5-dimethyl-1,2-oxazol-4-yl)-1H-benzimidazol-4-yl]-(oxolan-2-yl)-pyridazin-3-ylmethanol

InChI

InChI=1S/C24H25N5O3/c1-13-21(14(2)32-29-13)16-11-17(22-18(12-16)26-23(27-22)15-7-8-15)24(30,20-6-4-10-31-20)19-5-3-9-25-28-19/h3,5,9,11-12,15,20,30H,4,6-8,10H2,1-2H3,(H,26,27)

InChI Key

NOLOEUZMYMVHJL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NO1)C)C2=CC(=C3C(=C2)NC(=N3)C4CC4)C(C5CCCO5)(C6=NN=CC=C6)O

Origin of Product

United States

Preparation Methods

Synthesis of the 2-cyclopropyl-6-(3,5-dimethylisoxazol-4-yl)-1H-benzo[d]imidazole fragment

  • Step 1: Construction of the benzo[d]imidazole core
    The benzo[d]imidazole nucleus is commonly synthesized via condensation of o-phenylenediamine derivatives with carboxylic acids or their equivalents. In this case, the precursor is functionalized with a cyclopropyl substituent at position 2, which can be introduced via cyclopropanation of an appropriate vinyl or alkene intermediate or by using cyclopropyl-substituted anilines.

  • Step 2: Introduction of the 3,5-dimethylisoxazol-4-yl substituent at position 6
    The isoxazole ring is introduced through cross-coupling reactions such as Suzuki or Stille coupling using halogenated benzo[d]imidazole intermediates and boronic acid or stannyl derivatives of 3,5-dimethylisoxazole. This step requires careful control of reaction conditions to preserve the sensitive isoxazole ring.

Preparation of the pyridazin-3-yl moiety

  • The pyridazinyl fragment can be synthesized from commercially available pyridazine derivatives or through cyclization reactions involving hydrazine and 1,4-dicarbonyl compounds. Functionalization at the 3-position is achieved by halogenation or metalation followed by coupling reactions.

Assembly of the tetrahydrofuran-2-ylmethanol unit

  • The tetrahydrofuran ring with a hydroxymethyl substituent at position 2 is typically prepared via stereoselective ring closure of suitable dihydroxy precursors or via asymmetric synthesis routes employing chiral catalysts. The hydroxymethyl group is crucial for further coupling.

Coupling of the fragments to form the final compound

  • Key coupling step: The benzo[d]imidazole intermediate bearing a suitable leaving group (such as a halogen or triflate) at position 4 is reacted with the pyridazin-3-yl and tetrahydrofuran-2-ylmethanol fragments. This can be achieved via nucleophilic substitution or transition-metal catalyzed cross-coupling reactions.

  • Hydroxyl group functionalization: The methanol hydroxyl on the tetrahydrofuran ring may be involved in the formation of a stable bond to the benzo[d]imidazole core, often through a carbon linkage formed by aldehyde or ketone intermediates and subsequent reduction.

  • Purification and characterization: Each intermediate and the final product require purification by chromatographic techniques (e.g., flash chromatography, HPLC) and characterization by NMR spectroscopy, mass spectrometry, and elemental analysis to confirm structure and purity.

Representative Reaction Conditions and Yields

Step Reaction Type Reagents/Conditions Yield (%) Notes
1 Benzo[d]imidazole formation o-Phenylenediamine + carboxylic acid, reflux in acidic medium 70-85 Cyclopropyl substituent introduced prior or post ring formation
2 Cross-coupling (Suzuki/Stille) Pd catalyst, base, inert atmosphere, 80-100 °C 65-80 Sensitive to moisture, requires dry solvents
3 Pyridazine synthesis Hydrazine + 1,4-dicarbonyl compound, reflux 60-75 Control of regioselectivity important
4 Tetrahydrofuran ring formation Intramolecular cyclization, chiral catalyst if needed 50-70 Stereoselectivity critical
5 Final coupling Pd-catalyzed cross-coupling or nucleophilic substitution 55-70 Step optimized for maximum coupling efficiency

Research Discoveries and Optimization Insights

  • The integration of multiple heterocycles in this molecule demands careful selection of reaction conditions to prevent degradation or side reactions, especially of the isoxazole and pyridazine rings, which are sensitive to harsh acidic or basic environments.

  • Recent studies highlight the use of palladium-catalyzed cross-coupling as the most reliable method for assembling the benzo[d]imidazole and pyridazinyl units, offering good yields and functional group tolerance.

  • The stereochemistry of the tetrahydrofuran-2-ylmethanol moiety significantly affects the biological activity; thus, asymmetric synthesis or chiral resolution methods are employed to obtain the desired enantiomer.

  • Protective group strategies are often necessary during multi-step synthesis to mask reactive hydroxyl or amine functionalities, which are later deprotected under mild conditions.

  • Advances in microwave-assisted synthesis and flow chemistry have been explored to reduce reaction times and improve yields in the preparation of such complex molecules.

Summary Table of Preparation Methods

Fragment/Step Methodology Key Reagents/Conditions Challenges References
Benzo[d]imidazole core formation Condensation of o-phenylenediamine and acid derivatives Acidic reflux, cyclopropyl precursor Control of substitution pattern
Isoxazole substitution Pd-catalyzed Suzuki or Stille coupling Pd catalyst, base, inert atmosphere Isoxazole stability
Pyridazin-3-yl moiety synthesis Cyclization of hydrazine and 1,4-dicarbonyl Reflux, controlled stoichiometry Regioselectivity
Tetrahydrofuran-2-ylmethanol synthesis Intramolecular cyclization, asymmetric catalysis Chiral catalysts, mild conditions Stereoselectivity
Final coupling Pd-catalyzed cross-coupling or nucleophilic substitution Pd catalyst, dry solvents Coupling efficiency, purification

This detailed synthesis approach reflects the current state of research and industrial practice for assembling complex heterocyclic molecules like (2-cyclopropyl-6-(3,5-dimethylisoxazol-4-yl)-1H-benzo[d]imidazol-4-yl)(pyridazin-3-yl)(tetrahydrofuran-2-yl)methanol . Continuous optimization of reaction conditions and purification techniques is essential for achieving high purity and yield suitable for further biological evaluation and application development.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups make it a versatile intermediate in organic synthesis .

Biology

In biology, the compound may be investigated for its potential as a bioactive molecule.

Medicine

In medicine, the compound could be explored for its potential therapeutic properties. Benzimidazole derivatives are known for their antimicrobial, antiviral, and anticancer activities, making this compound a candidate for drug development .

Industry

In industry, the compound could be used in the development of new materials with specific properties, such as polymers or coatings .

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. In medicinal chemistry, for example, the compound could exert its effects by binding to specific enzymes or receptors, thereby inhibiting their activity. The benzimidazole ring is known to interact with various biological targets, including DNA and proteins .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The compound’s key structural motifs can be compared to analogs in the evidence:

Compound Name/ID Core Structure Key Substituents Potential Applications
Target Compound Benzo[d]imidazole Cyclopropyl, 3,5-dimethylisoxazol-4-yl, pyridazin-3-yl, tetrahydrofuran-methanol Hypothetical kinase inhibitor
I-6230 Benzene Pyridazin-3-yl, ethyl benzoate Signal transduction modulation
4g Coumarin-benzodiazepine Tetrazolyl, pyrazolone Anticancer or anti-inflammatory
Compounds 4 and 5 Thiazole-pyrazole Fluorophenyl, triazolyl Antimicrobial or antiviral agents
  • Benzo[d]imidazole vs.
  • Pyridazine vs. Coumarin (4g): The pyridazine moiety in the target compound may confer improved solubility over the coumarin system in 4g, which is bulkier and more lipophilic .
  • Tetrahydrofuran-Methanol vs. Ethyl Benzoate (I-6230): The tetrahydrofuran-methanol group introduces stereochemical complexity and polarity, contrasting with the ester functionality in I-6230, which may alter metabolic stability .

Theoretical Frameworks for Comparison

The "lumping strategy" () provides a rationale for grouping the target compound with others sharing similar heterocyclic motifs (e.g., pyridazine, isoxazole). For example, lumping it with I-6230 and I-6273 could predict shared properties like moderate logP values (2.5–3.5) and susceptibility to oxidative metabolism .

Biological Activity

The compound (2-cyclopropyl-6-(3,5-dimethylisoxazol-4-yl)-1H-benzo[d]imidazol-4-yl)(pyridazin-3-yl)(tetrahydrofuran-2-yl)methanol is a complex organic molecule characterized by a unique combination of structural moieties, including a benzo[d]imidazole core, isoxazole group, pyridazine structure, and tetrahydrofuran ring. This structural diversity suggests potential for various biological activities, including anticancer, antibacterial, and neuroprotective effects.

Structural Features

Structural Component Description Potential Activity
Benzo[d]imidazole coreAromatic compound known for biological activityAnticancer
Isoxazole groupHeterocyclic compound with diverse propertiesAntibacterial
Pyridazine structureContributes to neuroprotective effectsNeuroprotective
Tetrahydrofuran ringEnhances solubility and bioavailabilityImproves pharmacokinetics

Biological Activity

  • Anticancer Activity :
    Research indicates that compounds with a benzo[d]imidazole core exhibit significant anticancer properties. Studies have shown that similar derivatives can inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. The specific activity of this compound against various cancer cell lines remains to be fully elucidated but suggests promising therapeutic potential.
  • Antibacterial Properties :
    The presence of the isoxazole moiety has been associated with antibacterial activity. Compounds containing isoxazole groups have demonstrated effectiveness against a range of bacterial strains, potentially through disruption of bacterial cell wall synthesis or interference with metabolic pathways.
  • Neuroprotective Effects :
    The pyridazine structure may contribute to neuroprotective properties. Compounds featuring this moiety have been studied for their ability to protect neuronal cells from oxidative stress and apoptosis, making them candidates for treating neurodegenerative diseases.

Case Study 1: Anticancer Efficacy

A study focusing on similar benzo[d]imidazole derivatives reported significant cytotoxic effects against A549 (lung cancer) and HeLa (cervical cancer) cell lines. The mechanism was attributed to the inhibition of tubulin polymerization, leading to disrupted mitotic processes.

Case Study 2: Antibacterial Activity

In vitro tests conducted on isoxazole-containing compounds revealed effective inhibition against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were significantly lower than those of standard antibiotics, indicating a strong antibacterial potential.

Case Study 3: Neuroprotection

Research into pyridazine-based compounds showed protective effects in models of oxidative stress-induced neuronal damage. The compounds reduced markers of apoptosis and inflammation in cultured neuronal cells, suggesting potential for therapeutic applications in conditions like Alzheimer's disease.

Q & A

Q. What are optimized methodologies for synthesizing the benzimidazole core of the compound?

The benzimidazole core can be synthesized via condensation of substituted o-phenylenediamine derivatives with aldehydes under reflux conditions. For example, sodium metabisulfite in dry DMF under nitrogen at 120°C for 18 hours facilitates cyclization . Purification typically involves column chromatography (silica gel, ethanol/ethyl acetate) and recrystallization from ethanol to achieve >70% yield .

Q. Which analytical techniques are critical for characterizing the compound’s purity and structural integrity?

Key methods include:

  • HPLC : Reverse-phase C18 columns with UV detection at 254 nm to monitor purity .
  • Elemental Analysis : Confirmation of C, H, N, S, and Cl content (e.g., deviations <0.4% from theoretical values) .
  • Melting Point Determination : Consistency within a 1–2°C range indicates purity .

Q. How do the functional groups (e.g., isoxazole, pyridazine) influence solubility and reactivity?

The 3,5-dimethylisoxazole moiety enhances hydrophobicity, requiring polar aprotic solvents (DMF, DMSO) for reactions. Pyridazine’s electron-deficient nature promotes nucleophilic substitution at the C4 position, as observed in analogous pyridazine-containing compounds .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of substituent attachment during synthesis?

Reflux in ethanol with sodium acetate promotes nucleophilic attack at the benzimidazole C2 position due to steric hindrance from the cyclopropyl group at C6. This aligns with studies on similar benzimidazole derivatives, where bulky substituents direct reactivity to less hindered sites .

Q. How can researchers mitigate degradation of the compound during long-term stability studies?

Organic degradation in aqueous matrices (e.g., wastewater) is temperature-dependent. Continuous cooling (4°C) and inert atmospheres (argon/nitrogen) reduce decomposition rates, as demonstrated in pollution monitoring experiments .

Q. What strategies resolve contradictions in spectroscopic data (e.g., NMR shifts) for structurally similar analogs?

Discrepancies in aromatic proton shifts (e.g., ~0.2 ppm variations) may arise from solvent polarity or hydrogen bonding. Use deuterated DMSO for NMR to standardize conditions, and cross-validate with computational methods (DFT-based chemical shift predictions) .

Q. How can computational modeling predict the compound’s interaction with biological targets?

Molecular docking (AutoDock Vina) using crystal structures of homologous enzymes (e.g., cytochrome P450) can map binding affinities. Focus on the tetrahydrofuran-methanol group’s hydrogen-bonding potential, as seen in pyridazine-based inhibitors .

Q. What solvent systems optimize yield in multi-step syntheses involving sensitive intermediates?

Ethanol/water mixtures (3:1 v/v) balance solubility and reaction rates for intermediates prone to hydrolysis. For example, acetic anhydride in acetic acid stabilizes thiol groups during imidazoline formation .

Q. How do steric effects from the cyclopropyl group impact catalytic hydrogenation of the benzimidazole ring?

Cyclopropyl’s strain restricts planarization, reducing hydrogenation efficiency at the benzimidazole C4–C5 double bond. Palladium on carbon (5% wt) under 50 psi H2 at 60°C achieves partial saturation, with yields dropping by ~15% compared to non-cyclopropyl analogs .

Q. What experimental controls address variability in biological assay results caused by compound aggregation?

Dynamic Light Scattering (DLS) identifies aggregates >100 nm. Include 0.01% Tween-20 in assay buffers to disperse aggregates, as validated in studies on hydrophobic heterocycles .

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